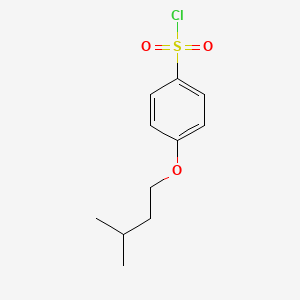

4-(3-Methylbutoxy)benzenesulfonyl chloride

Overview

Description

4-(3-Methylbutoxy)benzenesulfonyl chloride, also known as MBBS, is a sulfonyl chloride derivative that has been used in various scientific research applications. This compound is used as a reagent in organic synthesis and has been shown to have potential as an antibacterial agent. In

Scientific Research Applications

Synthesis and Molecular Structure

- 4-(3-Methylbutoxy)benzenesulfonyl chloride has been utilized in the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds have been characterized using X-ray crystal diffraction, and their electronic structures have been analyzed using quantum-chemical calculations. This research highlights the compound's utility in the synthesis of complex organic structures and in the study of intramolecular hydrogen bonds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Friedel-Crafts Sulfonylation

- The compound has been employed in Friedel-Crafts sulfonylation reactions. This process involves the sulfonylation of benzene and substituted benzenes, indicating its potential for creating a variety of sulfone compounds, often used in organic synthesis and pharmaceuticals (Nara, Harjani, & Salunkhe, 2001).

Magnetic ROMP-Derived Reagents

- A study reports the use of this compound in developing high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents. These reagents demonstrate significant efficiency in methylation/alkylation of various carboxylic acids, showcasing the compound's role in enhancing reaction efficiency and recyclability in organic synthesis (Faisal et al., 2017).

Antibacterial Agents Synthesis

- The compound has been used in synthesizing N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides, which have shown potential as antibacterial agents. This suggests its importance in medicinal chemistry for developing new pharmaceutical compounds (Rehman et al., 2016).

Palladium-Catalysed Arylations

- The compound has been instrumental in palladium-catalysed desulfitative arylations, particularly in coupling reactions with heteroarenes. This application is crucial in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals (Skhiri et al., 2015).

Solid-Phase Synthesis

- It has been used in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. This indicates its role in generating diverse chemical structures, useful in drug discovery and material science (Fülöpová & Soural, 2015).

Development of Large-Scale Preparation

- There's research focused on developing a scalable process for the preparation of derivatives of this compound. This is significant for industrial applications, particularly in large-scale pharmaceutical manufacturing (Meckler & Herr, 2012).

Safety and Hazards

properties

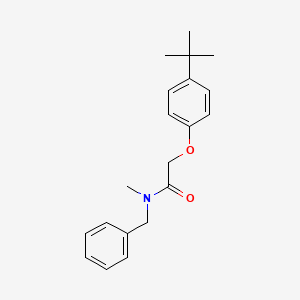

IUPAC Name |

4-(3-methylbutoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMKMIOBMCHVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2483346.png)

![Methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2483348.png)

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2483354.png)

![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)